molecular formula C23H29N3O2 B7741346 Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate

Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate

Cat. No.: B7741346
M. Wt: 379.5 g/mol
InChI Key: PSUBETJGRBHGHG-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with aromatic amines under microwave irradiation using nanostructured TiO₂ photocatalysts . The reaction conditions often require solvent-free environments and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate exerts its effects involves interaction with specific molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This compound may also interfere with cellular signaling pathways, leading to apoptosis or cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino and propylamino substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[3-(diethylamino)propylamino]benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-4-26(5-2)15-9-14-24-22-19-13-12-17-10-7-8-11-18(17)21(19)25-16-20(22)23(27)28-6-3/h7-8,10-13,16H,4-6,9,14-15H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUBETJGRBHGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C2C=CC3=CC=CC=C3C2=NC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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